Boc-D-asp-NH2
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Overview
Description
Boc-D-asp-NH2 is an aspartic acid derivative . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Synthesis Analysis
Boc-D-asp-NH2 can be synthesized from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular weight of Boc-D-asp-NH2 is 232.23 and its molecular formula is C9H16N2O5 . It is also known by the CAS No. 74244-17-0 .
Chemical Reactions Analysis
Boc-D-asp-NH2 is used in peptide synthesis. It is stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia, but can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
Boc-D-asp-NH2 has a molecular weight of 232.23400 and a density of 1.253 g/cm3 . It is clear and nearly colorless to pale yellow at room temperature .
Scientific Research Applications
Synthesis and Affinities of Peptide Analogues
The research by Charpentier et al. (1989) delves into the synthesis of cyclic and related linear analogues of CCK8, emphasizing the influence of the sulfate group and cyclization on the biological properties of these peptides. The study's findings, which explored the selectivity of these peptides by measuring their ability to displace [3H]propionyl-CCK8 from central and peripheral receptors, are pivotal in understanding the nuances of receptor binding affinities and the structural requirements for receptor selectivity. Such research contributes to the fundamental understanding of peptide-receptor interactions, paving the way for the development of receptor-specific probes and therapeutics (Charpentier et al., 1989).
Protective Group Chemistry in Peptide Synthesis
Kunz, Waldmann, and Unverzagt (2009) explored the use of the allyl ester as a temporary protecting group for the β-carboxy function of aspartic acid in peptides. Their work on molecules like Boc-Asp-Phe-NH2 sheds light on the nuanced aspects of peptide synthesis, especially regarding the protection and deprotection strategies that are crucial for the successful construction of complex peptides. Understanding the behavior of these protective groups not only facilitates peptide synthesis but also opens up avenues for the synthesis of novel peptide structures (Kunz, Waldmann, & Unverzagt, 2009).
Safety And Hazards
properties
IUPAC Name |
(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426765 |
Source
|
Record name | Boc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-asp-NH2 | |
CAS RN |
200282-47-9 |
Source
|
Record name | Boc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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